molecular formula C24H48O3 B1236585 (R)-2-Hydroxylignoceric acid

(R)-2-Hydroxylignoceric acid

Cat. No. B1236585
M. Wt: 384.6 g/mol
InChI Key: MSUOLNSQHLHDAS-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-hydroxylignoceric acid is a very long-chain fatty acid that is lignoceric acid bearing an (R)-2-hydroxy substituent. It is a 2-hydroxy fatty acid and a very long-chain fatty acid. It derives from a tetracosanoic acid. It is a conjugate acid of a (R)-2-hydroxylignocerate.

Scientific Research Applications

1. Biocatalysis and Production of Chiral Compounds

(R)-2-Hydroxy acids, including compounds similar to (R)-2-Hydroxylignoceric acid, are significant in the production of biodegradable polymers and pharmaceuticals due to their chiral nature. For instance, studies have shown efficient methods to produce (R)-2-hydroxy acids through biocatalysis using microorganisms (Gao et al., 2012). Another study demonstrated the synthesis of (R)-2-hydroxy acids using a three-enzyme system for efficient production (Xue et al., 2016).

2. Hydroxylation in Microbial Biosynthesis

Hydroxylation of certain compounds by microorganisms to produce hydroxy acids has been a topic of research. One study developed a high-throughput screening method to enhance the biosynthesis of hydroxy acids through microbial hydroxylation (Zhou et al., 2019). Similarly, fungi isolates have been screened for their ability to hydroxylate specific acids, contributing to the understanding of microbial production of hydroxy acids (Zhou et al., 2020).

3. Application in Cancer Research

Research has indicated that fatty acid 2-hydroxylation plays a role in tumor growth and sensitivity to cancer treatments. A study highlighted that fatty acid 2-hydroxylase, producing chiral (R)-2-hydroxy fatty acids, impacts gastric tumor growth and could be a target for improving cancer therapy (Yao et al., 2019).

4. Production in Biotechnological Processes

The production of hydroxy acids in biotechnological processes, such as using diatoms and other microorganisms, is another area of application. A study demonstrated the efficient production of ricinoleic acid, a hydroxyl fatty acid, in transgenic diatoms, which suggests potential for similar production methods for (R)-2-Hydroxylignoceric acid (Kajikawa et al., 2016).

properties

Product Name

(R)-2-Hydroxylignoceric acid

Molecular Formula

C24H48O3

Molecular Weight

384.6 g/mol

IUPAC Name

(2R)-2-hydroxytetracosanoic acid

InChI

InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27/h23,25H,2-22H2,1H3,(H,26,27)/t23-/m1/s1

InChI Key

MSUOLNSQHLHDAS-HSZRJFAPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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